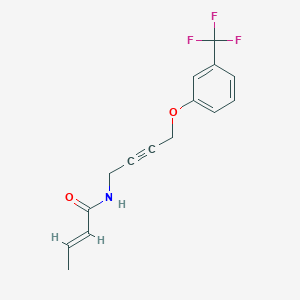
1-(4-Ethylphenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Ethylphenol” is an organic compound with the formula C2H5C6H4OH. It is one of three isomeric ethylphenols . “1-(4-Ethylphenyl)ethanamine” is another compound with the empirical formula C10H15N .
Molecular Structure Analysis
The molecular structure of “1-(4-Ethylphenyl)ethanamine” is given by the InChI string: 1S/C10H15N/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3,11H2,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Ethylphenyl)-2,2,2-trifluoroethanol” are not available, related compounds have been studied. For example, “1-(4-Ethylphenyl)ethanamine” is involved in the reduction of ketones to alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethylphenol” include a white solid appearance, a leather-like odor, a melting point of 45.1 °C, a boiling point of 218 °C, and a flash point of 104 °C .Applications De Recherche Scientifique
Conformational Dynamics Study
1-(4-Ethylphenyl)-2,2,2-trifluoroethanol has been explored in the context of conformational dynamics. Carlson et al. (2018) investigated the rotational spectrum of a related molecule, 1-phenyl-2,2,2-trifluoroethanol, using Fourier transform microwave spectrometers. This research provides insights into the molecule's conformational landscape, influenced by the phenyl substitution, and refines ab initio structures based on rotational spectra data (Carlson et al., 2018).
Nucleophile Selectivity in Reactions
The compound's utility in studying nucleophile selectivity in chemical reactions is highlighted by Tsuji, Ogawa, and Richard (2013). Their research examined the reaction dynamics of a similar compound in trifluoroethanol/water, focusing on nucleophile and solvent interactions, providing valuable insights into chemical reaction mechanisms (Tsuji, Ogawa, & Richard, 2013).
Electrochemical Oxidation Studies
Shirai et al. (2000) explored the electrochemical oxidation of 2,2,2-trifluoroethanol, closely related to 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol. Their research focused on the synthesis of trifluoroacetaldehyde 2,2,2-trifluoroethyl hemiacetal, demonstrating its higher reactivity and potential applications in facile synthesis methods (Shirai et al., 2000).
Chemoenzymatic Synthesis
González-Martínez, Gotor, and Gotor‐Fernández (2019) studied the chemoenzymatic synthesis of 1‐aryl‐2,2,2‐trifluoroethanones, closely related to 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol. Their research involved the use of alcohol dehydrogenases for bioreduction, contributing to the development of stereoselective routes in pharmaceutical and chemical synthesis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Solvent Studies in Organic Chemistry
The role of 2,2,2-trifluoroethanol as a solvent in organic reactions has been a topic of interest. For instance, Yorimitsu et al. (2001) studied the effect of solvents like 2,2,2-trifluoroethanol in bromine atom-transfer radical addition reactions, highlighting the influence of solvent properties on reaction efficiency and outcomes (Yorimitsu et al., 2001).
Polymer Synthesis and Characterization
In polymer science, 1-(4-Ethylphenyl)-2,2,2-trifluoroethanol derivatives have been used in synthesizing and characterizing novel polymers. For example, Tao et al. (2009) synthesized fluorinated polyimides using derivatives of 2,2,2-trifluoroethanol, exploring their thermal stability, mechanical properties, and dielectric constants. Such studies contribute to the development of advanced materials with specific desired properties (Tao et al., 2009).
Safety And Hazards
Orientations Futures
Research on gut-derived neuroactive compounds like 4-Ethylphenol is expanding, especially in the context of neurocognitive disorders like autism. Future research should focus on physical or metabolic mechanisms that can reduce the flux of 4-Ethylphenol from the gut into the body, increase the efflux of 4-Ethylphenol and/or its derivatives from the brain, or increase excretion from the kidneys .
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYBTIUHXFCXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-2,2,2-trifluoroethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B2524682.png)

![3-Methoxy-N-methyl-N-[[1-(9-methylpurin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2524685.png)




![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2524695.png)
![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)

![1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2524698.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2524703.png)